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Compound of Interest

Ethyl 3-cyclopropylpyrazole-4-
Compound Name:
carboxylate

Cat. No. B088819

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
Ethyl 3-cyclopropylpyrazole-4-carboxylate. Due to the limited availability of direct
experimental data for this specific compound, this document presents a combination of known
properties and predicted spectroscopic data based on the analysis of closely related
analogues. It also includes detailed experimental protocols for its synthesis and
characterization, offering a valuable resource for researchers in medicinal chemistry and drug
development.

Compound Identification
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Property Value

IUPAC Name Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
Molecular Formula CoH12N202

Molecular Weight 180.20 g/mol

Canonical SMILES

CCOC(=0)C1=CNN=C1C2CC2

InChl Key

HGCJIVGPZFAUPOM-UHFFFAOYSA-N

Appearance

Solid (predicted)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 3-

cyclopropylpyrazole-4-carboxylate. These predictions are derived from the known spectral

data of analogous compounds, including ethyl 1H-pyrazole-4-carboxylate, ethyl 3-methyl-1H-

pyrazole-4-carboxylate, and other substituted pyrazole derivatives.

2.1. Predicted *H NMR Data (CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.0-8.2 1H Pyrazole H-5
~4.35 2H -O-CH2-CHs
~2.0-2.2 1H Cyclopropyl CH
~1.38 3H -O-CH2-CHs
~1.0-1.2 2H Cyclopropyl CHz
~0.8-1.0 2H Cyclopropyl CH2

2.2. Predicted *C NMR Data (CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assighment
~164 C=0 (ester)
~150 Pyrazole C-3
~139 Pyrazole C-5
~110 Pyrazole C-4
~60 -O-CH2-CHs
~14 -O-CH2-CHs

~8 Cyclopropyl CH
~6 Cyclopropyl CH2

2.3. Predicted IR Data (KBr, cm~1)

Wavenumber (cm~12)

Assignment

~3100-3300 N-H stretching (pyrazole)
~2900-3000 C-H stretching (aliphatic)
~1700-1720 C=0 stretching (ester)
~1550-1600 C=N stretching (pyrazole ring)
~1200-1300 C-O stretching (ester)

2.4. Predicted Mass Spectrometry Data (EI-MS)

miz Assighment
180 M]*

152 [M - C2Ha]*

135 [M - OC2Hs]*
107 [M - COOC2Hs]*
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Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
characterization of Ethyl 3-cyclopropylpyrazole-4-carboxylate, adapted from procedures for
similar pyrazole derivatives.

3.1. Synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate

A plausible synthetic route involves the reaction of a [3-ketoester bearing a cyclopropyl group
with hydrazine hydrate.

o Step 1: Synthesis of Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate. Ethyl acetoacetate is
reacted with a cyclopropylcarbonylating agent (e.g., cyclopropanecarbonyl chloride) in the
presence of a base (e.g., sodium ethoxide) to yield the B-ketoester intermediate.

o Step 2: Cyclization to form the pyrazole ring. The resulting B-ketoester is then reacted with
hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically
refluxed for several hours. Upon cooling, the product, Ethyl 3-cyclopropylpyrazole-4-
carboxylate, is expected to precipitate and can be purified by recrystallization.

3.2. Spectroscopic Analysis

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a 400 MHz spectrometer using deuterated chloroform (CDCIs) as the solvent and
tetramethylsilane (TMS) as the internal standard.

« Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared
(FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet.

e Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (El)
mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural
elucidation of a synthesized organic compound like Ethyl 3-cyclopropylpyrazole-4-
carboxylate.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Ethyl 3-
cyclopropylpyrazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b088819#ethyl-3-cyclopropylpyrazole-4-

carboxylate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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